molecular formula C7H7FO3S B1316080 2-Fluoro-4-methylsulfonylphenol CAS No. 398456-87-6

2-Fluoro-4-methylsulfonylphenol

Cat. No. B1316080
Key on ui cas rn: 398456-87-6
M. Wt: 190.19 g/mol
InChI Key: OVEMQCGVMRIIHW-UHFFFAOYSA-N
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Patent
US07687492B2

Procedure details

To a stirred solution of the product from Step B (480 mg, 2.35 mmol) in dichloromethane (10 mL) was added boron tribromide (12.0 mL, 1.0 M in dichloromethane, 12.0 mmol) at −78° C. The reaction was then allowed to warm to room temperature slowly. After stirring at room temperature for 12 h, the reaction was concentrated under reduced pressure and the residue was purified by flash chromatography (silica gel, 50:50 hexanes/ethyl acetate) to give the desired compound.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([S:8]([CH3:11])(=[O:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:12]C.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:7]=[C:6]([S:8]([CH3:11])(=[O:9])=[O:10])[CH:5]=[CH:4][C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)S(=O)(=O)C)OC
Name
Quantity
12 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, 50:50 hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)S(=O)(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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